

Physicochemical and Thermochemical Properties of 3-Decyne

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Decyne
Cat. No.: B165594

[Get Quote](#)

3-Decyne is a ten-carbon internal alkyne. Its thermochemical properties are crucial for understanding its reactivity, stability, and behavior in chemical processes. The following tables summarize key physical and thermochemical data.

Table 1: Physical Properties of 3-Decyne

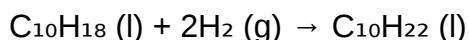
Property	Value	Unit	Source
Molecular Formula	C ₁₀ H ₁₈	-	[1]
Molecular Weight	138.25	g/mol	[1]
CAS Registry Number	2384-85-2	-	[1]
Boiling Point	175-176	°C	[2]
Melting Point	-58.49 (estimate)	°C	[2]
Density	0.763	g/cm ³	[2]
Vapor Pressure	1.29	mmHg at 25°C	[2]
Refractive Index	1.4350	-	[2]

Table 2: Thermochemical Data for 3-Decyne

This table presents the key thermochemical parameters for **3-decyne**. It is important to distinguish between experimentally determined values and those derived from computational

models.

Property	Symbol	Value	Unit	Method	Source
Experimental Data					
Standard Molar Enthalpy of Formation (gas)	$\Delta_f H^\circ_{\text{gas}}$	21.8 ± 3.3	kJ/mol	Calorimetry (Hydrogenation)	[3]
Enthalpy of Hydrogenation (n)	$\Delta_r H^\circ$	-271.4 ± 2.0	kJ/mol	Calorimetry (Hydrogenation)	[4]
Calculated Data					
Standard Gibbs Free Energy of Formation	$\Delta_f G^\circ$	236.12	kJ/mol	Joback Method	[5]
Enthalpy of Fusion	$\Delta_{\text{fus}} H^\circ$	24.78	kJ/mol	Joback Method	[5]
Enthalpy of Vaporization	$\Delta_{\text{vap}} H^\circ$	40.01	kJ/mol	Joback Method	[5]


Experimental Protocols

The primary experimental value for the enthalpy of formation of **3-decyne** was determined through reaction calorimetry, specifically, the heat of hydrogenation.

Determination of Enthalpy of Formation via Hydrogenation Calorimetry

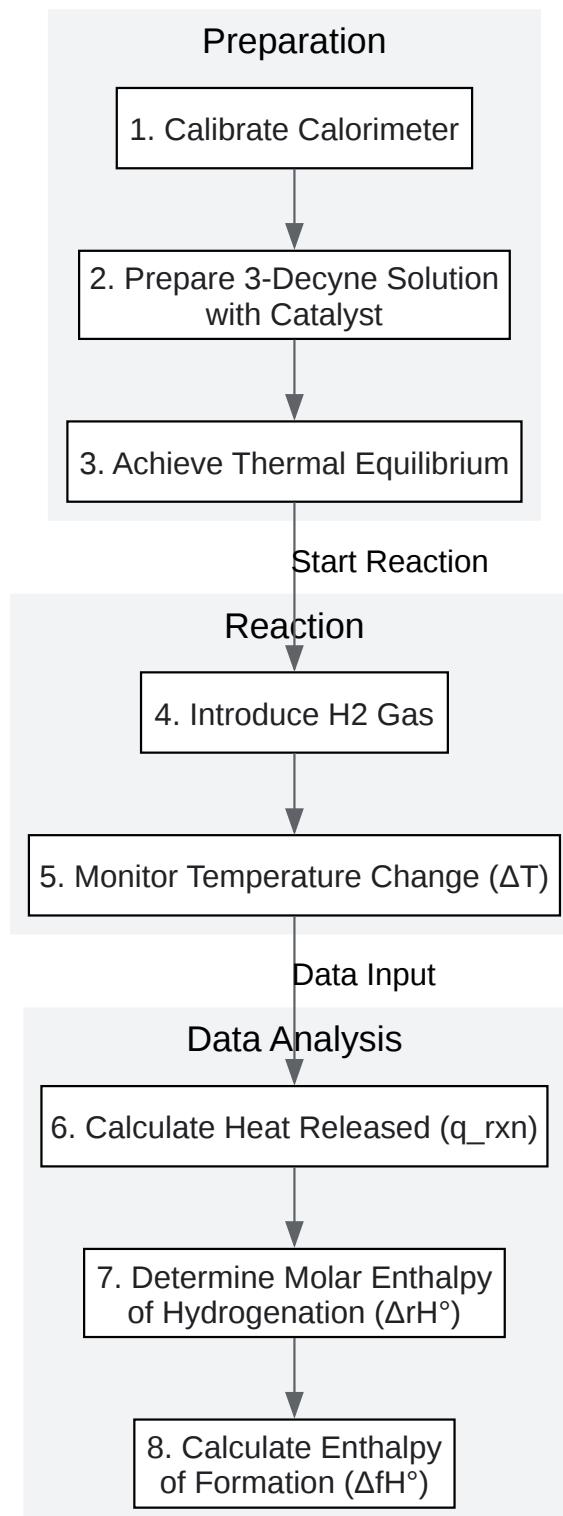
The standard enthalpy of formation of **3-decyne** was derived from its heat of hydrogenation to n-decane. The experimental procedure, as described by Rogers, Dagdagan, et al. (1979), involves the catalytic hydrogenation of the alkyne in a solvent and measuring the heat evolved during the reaction.[3][4]

Principle: The enthalpy of a reaction (ΔrH°) is the difference between the sum of the standard enthalpies of formation (ΔfH°) of the products and the reactants. For the hydrogenation of **3-decyne**:

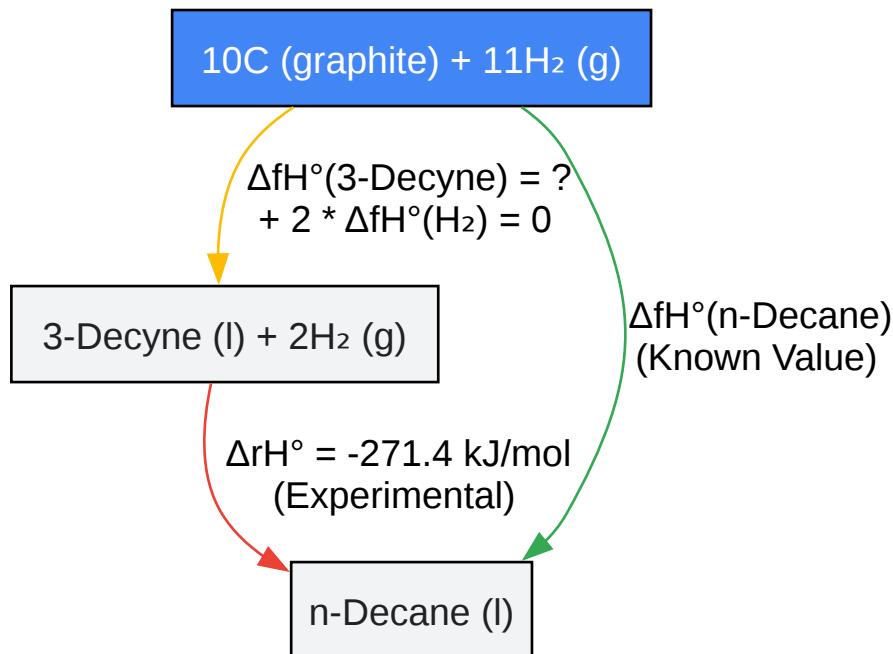
The enthalpy of reaction is given by: $\Delta rH^\circ = \Delta fH^\circ(C_{10}H_{22}) - [\Delta fH^\circ(C_{10}H_{18}) + 2 * \Delta fH^\circ(H_2)]$

Since the standard enthalpy of formation of an element in its standard state (H_2) is zero, the equation simplifies, allowing for the calculation of the enthalpy of formation of **3-decyne** if the enthalpy of reaction and the enthalpy of formation of n-decane are known.

General Experimental Protocol:


- Calorimeter Calibration: The heat capacity of the calorimeter is determined by performing a reaction with a known enthalpy change or by using an electrical heater.[6]
- Sample Preparation: A precise amount of **3-decyne** is dissolved in a suitable solvent, typically a hydrocarbon like hexane.[4] A hydrogenation catalyst (e.g., platinum or palladium on carbon) is added to the solution.
- Reaction Initiation: The calorimeter is charged with the sample solution and allowed to reach thermal equilibrium. The reaction is initiated by introducing a known amount of hydrogen gas into the reaction vessel under constant pressure.
- Temperature Measurement: The temperature change (ΔT) of the system is carefully monitored and recorded as the exothermic hydrogenation reaction proceeds.
- Heat Calculation: The heat released by the reaction (q_{rxn}) is calculated from the temperature change and the heat capacity of the calorimeter.

- Enthalpy Calculation: The molar enthalpy of hydrogenation (ΔrH°) is determined by dividing the heat released by the number of moles of **3-decyne** reacted.
- Calculation of ΔfH° : The standard enthalpy of formation of **3-decyne** is then calculated using the measured ΔrH° and the known standard enthalpy of formation of the product, n-decane.


Visualizations

The following diagrams illustrate the experimental workflow for hydrogenation calorimetry and the logical relationship used to derive the enthalpy of formation.

Experimental Workflow: Hydrogenation Calorimetry

Thermochemical Cycle for 3-Decyne Enthalpy of Formation

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Decyne [webbook.nist.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 3-Decyne [webbook.nist.gov]
- 4. 3-Decyne [webbook.nist.gov]
- 5. 3-Decyne (CAS 2384-85-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. suniv.ac.in [suniv.ac.in]
- To cite this document: BenchChem. [Physicochemical and Thermochemical Properties of 3-Decyne]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b165594#thermochemical-data-for-3-decyne\]](https://www.benchchem.com/product/b165594#thermochemical-data-for-3-decyne)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com